Diphenoxylate hydrochloride

Übersicht

Beschreibung

Diphenoxylate Hydrochloride is a centrally active opioid drug of the phenylpiperidine series. It is primarily used as an antidiarrheal agent, often in combination with atropine to prevent abuse. At high doses, it acts similarly to morphine but has little to no analgesic activity .

Vorbereitungsmethoden

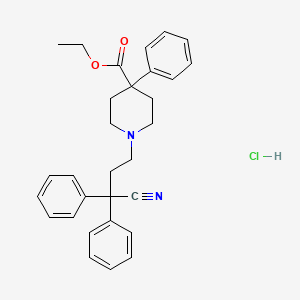

Synthetic Routes and Reaction Conditions: Diphenoxylate Hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 3-cyano-3,3-diphenylpropyl bromide. The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The resulting product is then hydrolyzed and converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow processes helps in maintaining consistency and efficiency in production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, especially at the cyano group, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

FDA-Approved Uses

Diphenoxylate hydrochloride is indicated for the management of diarrhea in adults and children aged 13 years and older. Its primary applications include:

- Acute Non-Infectious Diarrhea : Effective for short-term treatment, it is often prescribed when diarrhea is not caused by infections.

- Chronic Diarrhea : It may be used in chronic conditions such as:

- Diarrhea-predominant irritable bowel syndrome

- Ulcerative colitis

- Crohn's disease

The Eastern Association for the Surgery of Trauma has evaluated diphenoxylate/atropine alongside other treatments for ICU patients experiencing acute non-infectious diarrhea, finding it comparable to loperamide in efficacy .

Off-Label Uses

This compound is also utilized off-label in specific cases, including:

- Postsurgical Management : The North American Society of Pediatric Gastroenterology, Hepatology, and Nutrition supports its cautious use in patients with Hirschsprung disease who experience fecal incontinence .

Pharmacokinetics

- Absorption : Approximately 90% of diphenoxylate is absorbed after oral administration.

- Metabolism : The drug undergoes extensive hepatic metabolism, primarily converting into its active metabolite, diphenoxylic acid (difenoxine) .

- Protein Binding : It exhibits a high protein binding rate (74-95%), which influences its distribution and efficacy.

Efficacy in Specific Populations

Research has demonstrated the effectiveness of diphenoxylate in various clinical scenarios:

- ICU Patients : A study highlighted that diphenoxylate/atropine could be beneficial for critically ill patients with acute diarrhea, showing comparable results to loperamide across multiple trials .

- Pediatric Applications : In children with chronic diarrhea due to functional gastrointestinal disorders, diphenoxylate has been used effectively under strict medical supervision to manage symptoms .

Long-Term Use Considerations

While diphenoxylate can be effective for managing diarrhea, long-term use poses risks such as dependency. Therefore, it should be monitored closely by healthcare providers .

Summary Table of Applications

Wirkmechanismus

Diphenoxylate Hydrochloride acts by slowing intestinal contractions, allowing the body to consolidate intestinal contents and prolong transit time. This action is mediated through the activation of opioid receptors in the enteric nervous system, which inhibits the release of acetylcholine and decreases peristalsis. The presence of atropine in combination formulations helps prevent abuse and overdose .

Vergleich Mit ähnlichen Verbindungen

Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action but does not cross the blood-brain barrier.

Difenoxin: A metabolite of Diphenoxylate with similar properties and used similarly in combination with atropine.

Bezafibrate: Though not an opioid, it has structural similarities and is used in different therapeutic areas.

Uniqueness: Diphenoxylate Hydrochloride is unique in its combination with atropine, which significantly reduces the potential for abuse. Its ability to cross the blood-brain barrier, albeit weakly, distinguishes it from other antidiarrheal agents like Loperamide .

Biologische Aktivität

Diphenoxylate hydrochloride is a synthetic opioid derivative primarily used as an antidiarrheal agent. Its biological activity is primarily mediated through its action on the central and enteric nervous systems, impacting gastrointestinal motility and secretions. This article explores the mechanisms of action, pharmacokinetics, clinical implications, and case studies related to this compound.

Diphenoxylate acts as an opioid agonist , specifically targeting the mu-opioid receptors in the enteric nervous system. This interaction leads to:

- Inhibition of Acetylcholine Release : By acting on presynaptic opioid receptors, diphenoxylate inhibits acetylcholine release, reducing intestinal motility and prolonging gastrointestinal transit time .

- Reduction of Fluid Secretion : It decreases epithelial secretion of fluids and electrolytes, enhancing absorption in the intestines .

- CNS Effects : While therapeutic doses do not produce analgesic effects like morphine, higher doses can lead to central nervous system effects such as euphoria .

Pharmacokinetics

The pharmacokinetic profile of diphenoxylate is characterized by:

- Absorption : Linear absorption with a bioavailability of approximately 90% for tablet formulations. Peak plasma concentrations are reached around 2 hours post-ingestion .

- Metabolism : Rapidly metabolized to diphenoxylic acid, its active metabolite, via ester hydrolysis. This metabolite is primarily responsible for its therapeutic effects .

- Excretion : About 14% of diphenoxylate and its metabolites are eliminated in urine, with 49% excreted in feces over four days. The elimination half-life of diphenoxylic acid is approximately 12 to 14 hours .

Clinical Implications

Diphenoxylate is commonly prescribed for treating acute and chronic diarrhea. However, its potential for misuse and overdose necessitates careful monitoring. The combination with atropine serves to deter misuse due to the unpleasant side effects of atropine at higher doses .

Case Studies

Several case studies highlight the risks associated with diphenoxylate:

- Pediatric Overdose Case :

- Seizures Post-Overdose :

Research Findings

Recent studies have explored the broader implications of diphenoxylate use:

- Impact on Gut Motility : Research indicates that diphenoxylate significantly affects gastrointestinal motility parameters in animal models, contributing to constipation when administered chronically .

- Biological Activity in Drug Dependence : Diphenoxylate has been investigated for its potential role in managing withdrawal symptoms during narcotic detoxification due to its opioid-like properties .

Eigenschaften

IUPAC Name |

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTAFWKOISOCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

915-30-0 (Parent) | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047843 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-80-8 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24OD7YW48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.